molecular formula C19H24N2S B1679164 ethopropazine CAS No. 522-00-9

ethopropazine

Cat. No.: B1679164
CAS No.: 522-00-9
M. Wt: 312.5 g/mol
InChI Key: CDOZDBSBBXSXLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Profenamine is synthesized through the alkylation of phenothiazine with 1-diethylamino-2-chloropropane in the presence of sodium amide. This reaction yields the desired compound, profenamine .

Industrial Production Methods: Industrial production of profenamine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Profenamine undergoes various chemical reactions, including:

    Oxidation: Profenamine can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert profenamine to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenothiazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Profenamine has diverse applications in scientific research:

Mechanism of Action

Profenamine exerts its effects by blocking muscarinic acetylcholine receptors, thereby reducing cholinergic activity in the central nervous system. This action helps alleviate symptoms of Parkinson’s disease, such as rigidity and tremors. Additionally, its antihistamine and antiadrenergic properties contribute to its overall therapeutic effects .

Comparison with Similar Compounds

    Prochlorperazine: Another phenothiazine derivative with antipsychotic and antiemetic properties.

    Chlorpromazine: Used as an antipsychotic and antiemetic agent.

    Trifluoperazine: Employed in the treatment of schizophrenia and anxiety.

Uniqueness of Profenamine: Profenamine is unique due to its specific combination of anticholinergic, antihistamine, and antiadrenergic properties, making it particularly effective in treating Parkinson’s disease and drug-induced extrapyramidal symptoms. Its distinct pharmacological profile sets it apart from other phenothiazine derivatives .

Properties

IUPAC Name

N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2S/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21/h6-13,15H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOZDBSBBXSXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023018
Record name Ethopropazine
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Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ethopropazine
Source Human Metabolome Database (HMDB)
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Solubility

5.24e-03 g/L
Record name Profenamine
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Record name Ethopropazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014536
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ethopropazine's antiparkinson action can be attributed to its anticholinergic properties. Ethopropazine partially blocks central (striatal) cholinergic receptors, thereby helping to balance cholinergic and dopaminergic activity in the basal ganglia; salivation may be decreased, and smooth muscle may be relaxed. Drug-induced extrapyramidal symptoms and those due to parkinsonism may be relieved, but tardive dyskinesia is not alleviated and may be aggravated by anticholinergic effects. Ethopropazine's local anesthetic effect is due to its antagonism of the NMDA glutamate receptor. Glutamate is recognized as an important transmitter in nociceptive pathways, and the N-methyl-D-aspartate (NMDA) subtype of the glutamate receptor, in particular, has been implicated in the mediation of neuropathic pain. Excessive release of glutamate at NMDA receptors on dorsal horn neurons of the spinal cord results in hyperactivation and hypersensitivity of these receptors (perceived as hyperalgesia), thought to be an integral feature of neuropathic pain.
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CAS No.

522-00-9, 1094-08-2
Record name (±)-Ethopropazine
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Record name Profenamine
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Record name Profenamine
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Record name PROFENAMINE
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Record name Ethopropazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

166-168, 64.5 °C
Record name Profenamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00392
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Record name Ethopropazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014536
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In other studies, racemic ethopropazine hydrochloride salt was mixed with methylene chloride and 2M sodium hydroxide. The resulting suspension was agitated and the organic layer collected. After drying, the solvent was removed by rotary evaporation to give racemic ethopropazine base (4.0 g, 0.013 mol) that reacted with dibenzoyl-D-tartaric acid (4.4 g, 0.012 mol) in acetone with agitation. A white precipitate was collected after a few hours. After two recrystallization steps from absolute ethanol, a 99+% crystal was obtained, which was converted to ethopropazine hydrochloride salt. Yield: 20%. From the mother liquor, another diastereomeric salt was obtained as white precipitate, which was also recrystalized twice from absolute ethanol before converting to hydrochloride salt. Yield: 20%.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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